molecular formula C14H19ClN2O2 B8072246 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)

Cat. No.: B8072246
M. Wt: 282.76 g/mol
InChI Key: AWJKXLSFMYJXLL-UHFFFAOYSA-N
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Description

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where a diaza-octane ring system is fused to a carboxylic acid benzyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diaza precursor. For example, a reaction between a diaza compound and a dihaloalkane under basic conditions can form the spirocyclic structure.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the spirocyclic intermediate with carbon dioxide in the presence of a base.

  • Esterification: : The carboxylic acid group is then esterified with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester.

  • Formation of the Hydrochloride Salt: : Finally, the benzyl ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.

    Purification Steps: Involves recrystallization or chromatography to achieve high purity.

    Safety Measures: Handling of reagents and intermediates with appropriate safety protocols to prevent hazards.

Chemical Reactions Analysis

Types of Reactions

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diaza ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diaza-spiro compounds.

Scientific Research Applications

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid methyl ester
  • 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid ethyl ester
  • 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid propyl ester

Uniqueness

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) is unique due to its benzyl ester moiety, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced interaction with biological targets. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;/h1-5,15H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJKXLSFMYJXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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